3-Ethyl-2,4,6-trinitrophenol
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Overview
Description
3-Ethyl-2,4,6-trinitrophenol: is an organic compound belonging to the class of nitrophenols. It is structurally characterized by a phenol ring substituted with three nitro groups at the 2, 4, and 6 positions, and an ethyl group at the 3 position. This compound is known for its explosive properties and is closely related to picric acid (2,4,6-trinitrophenol), which has been widely used in explosives and dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-2,4,6-trinitrophenol typically involves the nitration of 3-ethylphenol. The process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the selective formation of the desired trinitro compound .
Industrial Production Methods: Industrial production of this compound follows similar nitration procedures but on a larger scale. The process involves the use of large reactors with precise temperature and concentration controls to ensure safety and efficiency. The product is then purified through crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-2,4,6-trinitrophenol undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to facilitate the substitution reactions.
Major Products:
Reduction: The reduction of this compound typically yields 3-ethyl-2,4,6-triaminophenol.
Substitution: Substitution reactions can produce various derivatives depending on the substituents introduced.
Scientific Research Applications
3-Ethyl-2,4,6-trinitrophenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-ethyl-2,4,6-trinitrophenol involves its interaction with biological molecules and cellular structures. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress and damage to cellular components, including DNA, proteins, and lipids. The compound’s effects are mediated through its ability to disrupt cellular redox balance and induce apoptosis (programmed cell death) in certain cell types .
Comparison with Similar Compounds
Picric Acid (2,4,6-Trinitrophenol): Similar in structure but lacks the ethyl group at the 3 position.
2,4-Dinitrophenol: Contains two nitro groups and is used as a metabolic stimulant and in biochemical studies.
3,5-Dinitrophenol: Another dinitrophenol derivative with applications in chemical synthesis and research.
Uniqueness: 3-Ethyl-2,4,6-trinitrophenol is unique due to the presence of the ethyl group, which can influence its chemical reactivity and physical properties.
Properties
CAS No. |
19036-79-4 |
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Molecular Formula |
C8H7N3O7 |
Molecular Weight |
257.16 g/mol |
IUPAC Name |
3-ethyl-2,4,6-trinitrophenol |
InChI |
InChI=1S/C8H7N3O7/c1-2-4-5(9(13)14)3-6(10(15)16)8(12)7(4)11(17)18/h3,12H,2H2,1H3 |
InChI Key |
JIDBZOKWLMCPMG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O)[N+](=O)[O-] |
Origin of Product |
United States |
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